molecular formula C10H15FO5 B14137150 Dimethyl fluoro(3-oxopentyl)propanedioate CAS No. 88942-62-5

Dimethyl fluoro(3-oxopentyl)propanedioate

Katalognummer: B14137150
CAS-Nummer: 88942-62-5
Molekulargewicht: 234.22 g/mol
InChI-Schlüssel: ZLNIVVONRABUNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl fluoro(3-oxopentyl)propanedioate is an organic compound with the molecular formula C10H15FO5 It is a derivative of propanedioic acid, featuring a fluoro group and a 3-oxopentyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl fluoro(3-oxopentyl)propanedioate typically involves the alkylation of enolate ions. One common method is the reaction of dimethyl malonate with a suitable alkyl halide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl fluoro(3-oxopentyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Dimethyl fluoro(3-oxopentyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of dimethyl fluoro(3-oxopentyl)propanedioate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Ethyl acetoacetate: Another β-keto ester, commonly used in organic synthesis.

    Methyl fluoroacetate: A related compound with a fluoro group, used in different chemical reactions.

Uniqueness

Dimethyl fluoro(3-oxopentyl)propanedioate is unique due to the presence of both a fluoro group and a 3-oxopentyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

88942-62-5

Molekularformel

C10H15FO5

Molekulargewicht

234.22 g/mol

IUPAC-Name

dimethyl 2-fluoro-2-(3-oxopentyl)propanedioate

InChI

InChI=1S/C10H15FO5/c1-4-7(12)5-6-10(11,8(13)15-2)9(14)16-3/h4-6H2,1-3H3

InChI-Schlüssel

ZLNIVVONRABUNN-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CCC(C(=O)OC)(C(=O)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.